5-(Stearoyloxy)octadecanoic Acid
CAS No.:
Cat. No.: VC0201767
Molecular Formula: C₃₆H₇₀O₄
Molecular Weight: 566.94
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₆H₇₀O₄ |
|---|---|
| Molecular Weight | 566.94 |
Introduction
Chemical Identity and Nomenclature
5-(Stearoyloxy)octadecanoic Acid belongs to a class of compounds known as branched fatty acid esters of hydroxy fatty acids (FAHFAs). This particular molecule is formed through the condensation of the carboxy group of stearic acid with the hydroxy group of 5-hydroxyoctadecanoic acid . The compound is registered in chemical databases with several recognized synonyms:
| Official Name | Alternative Names | Database Identifiers |
|---|---|---|
| 5-(Stearoyloxy)octadecanoic Acid | 5-SAHSA | PubChem CID: 101527487 |
| 5-octadecanoyloxy-octadecanoic acid | HMDB ID: HMDB0112128 | |
| FAHFA(18:0/5-O-18:0) | ||
| 5-(stearoyloxy)octadecanoicacid |
The formal name indicates the molecule's core structure: a stearoyloxy group (derived from stearic acid) attached specifically to the fifth carbon position of an octadecanoic acid backbone . The compound is also referred to as 5-SAHSA, identifying it as the 5-hydroxy isomer within the SAHSA (stearic acid-hydroxystearic acid) family of compounds .
Molecular Structure and Physical Properties
Structural Characteristics
The molecular structure of 5-(Stearoyloxy)octadecanoic Acid features a branched ester linkage between a fatty acid (specifically stearic acid) and a hydroxy-fatty acid (5-hydroxyoctadecanoic acid) . This creates a distinctive branched architecture with the stearoyloxy group attached specifically to the fifth carbon position of the octadecanoic acid backbone.
Physical and Chemical Properties
5-(Stearoyloxy)octadecanoic Acid has been thoroughly characterized through chemical analysis, with key properties summarized in the following table:
The molecule features extensive hydrophobic regions typical of fatty acids, which likely contribute to its behavior in biological systems, particularly its interactions with cellular membranes and hydrophobic protein domains .
Biological Significance and Function
Role in Metabolic Regulation
A particularly significant aspect of 5-(Stearoyloxy)octadecanoic Acid is its classification as a FAHFA (Fatty Acid Hydroxy Fatty Acid). These compounds are endogenous lipids found primarily in adipose tissue and serum that demonstrate a correlation with insulin sensitivity . Research has indicated that FAHFA levels are notably reduced in insulin-resistant human subjects, suggesting a potential relationship between these compounds and glucose metabolism regulation .
Analytical Methods for Identification and Quantification
Extraction Techniques
Efficient isolation of 5-(Stearoyloxy)octadecanoic Acid from biological matrices requires specialized lipid extraction protocols. Several established methods have been evaluated for their effectiveness in extracting similar lipid compounds:
| Extraction Protocol | Composition Ratio | Advantages | Limitations |
|---|---|---|---|
| Folch Method | Chloroform/methanol/water (8:4:3 v/v/v) | High reproducibility, shorter extraction time | Uses chloroform (carcinogenic) |
| Bligh and Dyer (B&D) | Chloroform/methanol/water (2:2:1.8 v/v/v) | Well-established, widely used | Uses chloroform (carcinogenic) |
| Modified Folch | May substitute dichloromethane for chloroform | Less toxic than original Folch | Still uses organic solvents |
| MTBE Protocol | Methyl-tert-butyl ether based | Organic layer remains on top, easier extraction | Potentially less reproducible with increased incubation times |
Research has shown that while the MTBE protocol may be more efficient at extracting polar lipids, the modified Folch protocol offers higher reproducibility and shorter extraction times, making it potentially more suitable for consistent analysis of compounds like 5-(Stearoyloxy)octadecanoic Acid .
Analytical Instrumentation
The analysis of 5-(Stearoyloxy)octadecanoic Acid typically employs advanced mass spectrometry techniques. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a leading application for lipidomics research due to its customizable coverage (targeted vs. untargeted approaches) and its ability to be combined with various separation techniques . LC-MS offers several advantages for lipid analysis:
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High sensitivity for detection of low-abundance lipids
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Ability to detect multiple compounds simultaneously
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High throughput capabilities
Tandem mass spectrometry (MS/MS) protocols with collision energies optimized for specific lipid classes have demonstrated improved identification capabilities for complex lipids in biological samples .
Comparative Analysis with Related Compounds
5-(Stearoyloxy)octadecanoic Acid shares structural similarities with several other compounds in the fatty acid family. The table below compares key characteristics:
| Compound | Molecular Formula | Molecular Weight | Distinguishing Features | Biological Role |
|---|---|---|---|---|
| 5-(Stearoyloxy)octadecanoic Acid | C36H70O4 | 566.9 g/mol | Stearoyloxy group at position 5 | Potentially involved in insulin sensitivity |
| Stearate (Octadecanoate) | C18H35O2- | 283.5 g/mol | Conjugate base of stearic acid | Human, plant, and yeast metabolite |
| Stearic Acid | C18H36O2 | 284.5 g/mol | Saturated 18-carbon fatty acid | Common in animal fats, cell membranes |
| 5-hydroxyoctadecanoic acid | C18H36O3 | 300.5 g/mol | Hydroxyl group at position 5 | Precursor in 5-SAHSA synthesis |
This comparison highlights the structural complexity of 5-(Stearoyloxy)octadecanoic Acid relative to its constituent components, which may account for its specialized biological functions .
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